molecular formula C9H7NO2 B075684 4-Acetylphenyl cyanate CAS No. 1129-36-8

4-Acetylphenyl cyanate

Cat. No. B075684
CAS RN: 1129-36-8
M. Wt: 161.16 g/mol
InChI Key: MUAFEFAYKJZTHJ-UHFFFAOYSA-N
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Description

4-Acetylphenyl cyanate is a cyanation agent used in the synthesis of structurally diverse products containing the nitrile function . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .


Synthesis Analysis

The synthesis of 4-Acetylphenyl cyanate involves cyanation reactions. These reactions can be categorized into two classes: one where a tightly bound cyano group needs to be liberated for the reaction to occur, and another where the cyanide moiety is formed during the reaction from a carbon and a nitrogen atom of any oxidation state . Notably, Fu-Xue Chen used 4-acetylphenyl cyanate in 2017 for an asymmetric cyanation of 1,3-dicarbonyls and amides .


Chemical Reactions Analysis

4-Acetylphenyl cyanate is involved in cyanation reactions. These reactions involve the transfer of the entire CN-group . It has been used for an asymmetric cyanation of 1,3-dicarbonyls and amides .

Scientific Research Applications

  • Asymmetric Electrophilic Cyanation of Oxindoles and β-Keto Esters/Amides :

    • 4-Acetylphenyl cyanate has been employed as the cyano source in the catalytic asymmetric electrophilic cyanation of 3-substituted oxindoles, producing 3-aryl-3-cyano oxindoles with high yields and excellent enantioselectivities. This reaction is catalyzed by a zinc complex with a chiral pincer ligand (Qiu et al., 2017).
    • Similarly, a Lewis-acid catalyst has been used for the highly enantioselective α-cyanation of β-keto esters and amides. This process yields chiral nitriles with excellent enantioselectivities and high yields, employing 4-Acetylphenyl cyanate as a mild and active cyanation source (Qiu et al., 2017).
  • Antimicrobial Properties :

    • Compounds synthesized from 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, obtained via catalytic anionarylation of acrylic acids amides by 4-acetylphenyldiazonium salts, have demonstrated antibacterial and antifungal activity. Notably, 5-(4-Acetylphenyl) substituted 2-aminothiazol-4(5H)-ones were synthesized through the cyclization of thiocyanatoamides (Baranovskyi et al., 2018).
  • Pharmaceutical Research :

    • N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, synthesized from 4-Acetylphenyl cyanate, has shown potential biological activities, including RNA inhibition, DNA binding, urease inhibition, and radical scavenging activities. Its structure has been confirmed through various spectroscopic techniques, and it has been studied for its reactivity profile and interactions with biological molecules (Khalid et al., 2022).
  • Metabolism Studies :

    • The metabolism of 1-(4-Acetylphenyl)-3,3-dimethyltriazene, a compound related to 4-Acetylphenyl cyanate, has been studied in vivo and in vitro, revealing insights into its biotransformation and potential cytotoxicity, which could be relevant for cancer research and drug development (Farina et al., 1982).

Safety And Hazards

While the specific safety and hazards of 4-Acetylphenyl cyanate are not detailed in the search results, it is known that cyanide sources can be highly toxic and require substantial safety regulations .

properties

IUPAC Name

(4-acetylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFEFAYKJZTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454564
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl cyanate

CAS RN

1129-36-8
Record name 4-Acetylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
JS Qiu, YF Wang, GR Qi, PG Karmaker… - … A European Journal, 2017 - Wiley Online Library
… In summary, a highly enantioselective, Lewis-acid-catalyzed α-cyanation of cyclic β-keto carbonyls was developed by using readily available 4-acetylphenyl cyanate as the cationic …
J Qiu, D Wu, PG Karmaker, G Qi, P Chen, H Yin… - Organic …, 2017 - ACS Publications
… Lewis acid catalysis using readily accessible 4-acetylphenyl cyanate as the cyano source. (… -substituted oxindoles (1) with 4-acetylphenyl cyanate 2 to develop the reaction conditions (…
Number of citations: 32 pubs.acs.org
PG Karmaker, J Qiu, D Wu, M Reng, Z Yang… - Organic & …, 2017 - pubs.rsc.org
… The resulting products could be obtained with good to high enantioselectivities (up to 88% ee) and with excellent yields (up to 94%) by employing the mild active 4-acetylphenyl cyanate …
Number of citations: 9 pubs.rsc.org
PG Karmaker, J Qiu, D Wu, S Zhang, H Yin, FX Chen - Tetrahedron Letters, 2018 - Elsevier
… we succeeded in the enantioselective electrophilic α-cyanation reaction of β-keto esters and β-keto amides (1) by Lewis acid catalysis and organocatalysis with 4-acetylphenyl cyanate (…
Number of citations: 4 www.sciencedirect.com
WB Wu, JS Yu, J Zhou - ACS Catalysis, 2020 - ACS Publications
… In 2016, Chen et al. designed the new 4-acetylphenyl cyanate 80 and successfully applied it to DBFOX 81/Zn(II)-catalyzed α-cyanation of both 1-indanone and 1-tetralone derived β-…
Number of citations: 69 pubs.acs.org
V Derdau - Journal of Labelled Compounds and …, 2018 - Wiley Online Library
In this review, newly developed cyanation methods are evaluated in regards to their usefulness in synthetic isotope chemistry. In combination with already established protocols in 13/14 …
K Kiyokawa, T Nagata, S Minakata - Synthesis, 2018 - thieme-connect.com
… with the tridentate dibenzofuran bisoxazoline 12 was found to be effective for the enantioselective cyanation of β-keto esters and amides with readily available 4-acetylphenyl cyanate, …
Number of citations: 13 www.thieme-connect.com
W Li, Y Zheng, E Qu, J Bai… - European Journal of …, 2021 - Wiley Online Library
… Later, the Chen group reported an cinchona-catalyzed enantioselective α-cyanation of 405 by using 4-acetylphenyl cyanate 406 as the electrophilic cyanation reagent, with an obtention …
AM Nauth, T Opatz - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function. …
Number of citations: 90 pubs.rsc.org
M Lautens, I Franzoni - Synfacts, 2017 - thieme-connect.com
… Several 3-substituted oxindoles reacted with the electrophilic cyano reagent 4-acetylphenyl cyanate in the presence of a chiral zinc complex and an organic base. The reaction tolerates …
Number of citations: 0 www.thieme-connect.com

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